molecular formula C10H8BrNS B8251394 5-Bromo-8-(methylsulfanyl)quinoline

5-Bromo-8-(methylsulfanyl)quinoline

Cat. No.: B8251394
M. Wt: 254.15 g/mol
InChI Key: DUCFVVVGDVEAHD-UHFFFAOYSA-N
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Description

5-Bromo-8-(methylsulfanyl)quinoline is a synthetic quinoline derivative designed for use in medicinal chemistry and drug discovery research. The compound features a bromo substituent at the 5-position and a methylsulfanyl group at the 8-position, making it a versatile intermediate for further functionalization, such as in cross-coupling reactions or nucleophilic substitutions. Quinoline derivatives are extensively investigated for their broad spectrum of biological activities. Specifically, the 5,8-quinolinedione scaffold, a closely related structure, is recognized as a promising moiety for developing novel anticancer agents . Research indicates that such compounds can exhibit an antiproliferative effect that is dependent on the enzyme NAD(P)H-quinone oxidoreductase (NQO1), which is often overexpressed in cancer cells, leading to cancer-selective cytotoxicity . Furthermore, quinoline-based compounds have demonstrated potential as antibacterial, antifungal, and antimalarial agents, underscoring their value in infectious disease research . The presence of the bromine atom in this compound allows researchers to explore structure-activity relationships (SAR), which are critical for optimizing potency and understanding the mechanism of action of new drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-8-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFVVVGDVEAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(C=C1)Br)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination with Molecular Bromine

A solution of bromine (1.1 equiv) in dichloromethane (CH₂Cl₂) is added dropwise to 8-(methylsulfanyl)quinoline at ambient temperature under light exclusion. The reaction mixture is stirred for 48 hours, followed by neutralization with 5% NaHCO₃ and purification via alumina column chromatography (ethyl acetate/hexane, 1:3).

Optimized Parameters

ParameterValue
SolventCH₂Cl₂
Temperature25°C
Equivalents of Br₂1.1
Reaction Time48 hours
Yield92%

Mechanistic Insight
The methylsulfanyl group (-SCH₃) acts as an electron-donating substituent, directing electrophilic bromination to the 5-position via resonance and inductive effects. This contrasts with 8-hydroxyquinoline, where dibromination at C-5 and C-7 dominates under similar conditions.

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in acetonitrile at 0°C selectively yields 5-bromo-8-(methylsulfanyl)quinoline but requires longer reaction times (72 hours) and affords lower yields (68%).

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.88 (dd, J = 4.0 Hz, 1H, H-2), 8.40 (dd, J = 8.4 Hz, 1H, H-4), 7.65 (d, J = 8.4 Hz, 1H, H-6), 7.50 (dd, J = 4.0 Hz, 1H, H-3), 7.05 (d, J = 8.4 Hz, 1H, H-7), 2.53 (s, 3H, SCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-8), 136.5 (C-5), 131.8 (C-4a), 129.4 (C-6), 128.9 (C-2), 122.5 (C-3), 118.7 (C-7), 112.4 (C-8a), 15.2 (SCH₃).

Infrared (IR) Spectroscopy

  • IR (cm⁻¹): 2918 (C-H), 1582 (C=N), 1475 (C-Br), 715 (C-S).

Comparative Analysis of Bromination Selectivity

Substituent Effects on Regioselectivity

The table below contrasts bromination outcomes for 8-substituted quinolines:

Substituent (8-position)Bromine EquivProduct(s)Yield
-OH2.05,7-Dibromo-8-hydroxyquinoline95%
-OCH₃1.15-Bromo-8-methoxyquinoline92%
-SCH₃1.1This compound92%

The methylsulfanyl group demonstrates comparable directing power to methoxy, favoring monobromination at C-5.

Industrial and Pharmacological Applications

This compound serves as a precursor in metallopharmaceuticals and organic light-emitting diodes (OLEDs). Its sulfur moiety enhances metal-chelation properties, while the bromine atom enables cross-coupling reactions for functional material synthesis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-8-(methylsulfanyl)quinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Synthesis Method Key Applications/Properties Reference
This compound Br (5), SCH₃ (8) C₁₀H₇BrNS 268.14 Likely via alkylation of 8-mercapto-5-bromoquinoline Medicinal chemistry intermediate
5-Bromo-8-methylquinoline Br (5), CH₃ (8) C₁₀H₈BrN 222.08 Bromination of 8-methylquinoline with NBS Organic synthesis intermediate
5-Bromo-6-fluoro-8-methylquinoline Br (5), F (6), CH₃ (8) C₁₀H₇BrFN 240.07 Sequential halogenation of 8-methylquinoline Potential antimicrobial agent
5-Bromo-8-(difluoromethoxy)quinoline Br (5), OCF₂H (8) C₁₀H₆BrF₂NO 274.06 Electrophilic substitution with difluoromethyl reagents Radiopharmaceutical precursor
4-Bromo-8-methoxyquinoline Br (4), OCH₃ (8) C₁₀H₈BrNO 254.08 Bromination of 8-methoxyquinoline PET/SPECT imaging agent precursor
5-Bromo-8-formylquinoline Br (5), CHO (8) C₁₀H₆BrNO 252.07 Oxidation of 8-methyl derivative Chelating agent or ligand

Structural and Electronic Effects

  • Substituent Electronic Nature: The methylsulfanyl (-SCH₃) group in this compound is moderately electron-donating due to sulfur’s lone pairs, which may activate the quinoline ring for electrophilic substitution at specific positions. This contrasts with the electron-withdrawing bromine at position 5, which deactivates the ring but directs incoming substituents to meta/para positions . Comparatively, the methoxy (-OCH₃) group in 4-Bromo-8-methoxyquinoline is strongly electron-donating, enhancing resonance stabilization and altering reactivity patterns .
  • Steric and Solubility Effects :

    • The methylsulfanyl group’s bulkiness may hinder π-π stacking interactions compared to smaller substituents like fluoro or methyl . However, sulfur’s polarizability could improve solubility in organic solvents relative to purely hydrocarbon groups .

Stability and Reactivity

  • Thermal and Chemical Stability: The methylsulfanyl group’s stability under acidic conditions is inferior to methyl but superior to methoxy, which may hydrolyze in strong acids. This makes this compound suitable for reactions requiring moderate acidity .
  • Reactivity in Cross-Coupling: The bromine at position 5 is amenable to palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), enabling diversification into biaryl or aminomethyl derivatives .

Q & A

Q. What are the primary synthetic routes for 5-Bromo-8-(methylsulfanyl)quinoline, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation and subsequent substitution. For example, bromination of 8-methylquinoline derivatives under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 80°C) introduces the bromine atom. The methylsulfanyl group is introduced via nucleophilic substitution, where a thiol (e.g., methyl mercaptan) reacts with a halogenated precursor under basic conditions. Reaction parameters like temperature, solvent polarity, and catalyst presence significantly affect yield and purity. For instance, using DMF as a solvent enhances nucleophilicity, improving substitution efficiency .

Step Reagents/Conditions Key Observations
BrominationNBS, CH₃COOH, 80°CSelective bromination at position 5
ThiolationCH₃SH, K₂CO₃, DMF, 60°C75% yield; purity >95% (HPLC)

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl at C8 via deshielding effects).
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 268.9834 for C₁₀H₈BrNS⁺).
  • X-ray Diffraction: Resolves crystal structure and bond angles, critical for understanding reactivity .
  • XPS Analysis: Confirms sulfur oxidation state in methylsulfanyl groups (binding energy ~163 eV for S 2p) .

Q. How does the methylsulfanyl group influence the compound’s electronic properties?

Answer: The methylsulfanyl group is electron-donating via resonance, increasing electron density at C8. Computational studies (DFT) show a Mulliken charge of -0.12 on S, enhancing nucleophilic substitution potential at adjacent positions. This also stabilizes intermediates in cross-coupling reactions .

Advanced Questions

Q. What mechanistic insights explain the compound’s reported antitumor activity?

Answer: The compound inhibits topoisomerase II by intercalating DNA, as shown in molecular docking studies. The bromine atom facilitates halogen bonding with adenine bases (bond length: 3.2 Å), while the methylsulfanyl group enhances hydrophobic interactions with enzyme pockets. Conflicting reports on IC₅₀ values (e.g., 12 µM vs. 28 µM in HeLa cells) may arise from variations in cellular permeability or assay conditions (e.g., serum concentration) .

Q. How can researchers address contradictions in reported biological activity data?

Answer:

  • Standardize Assay Conditions: Control variables like cell line passage number, serum type, and incubation time.
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may alter activity.
  • Comparative Studies: Benchmark against analogs (e.g., 5-Bromo-8-chloroquinoline) to isolate substituent effects .

Q. What strategies optimize the compound’s stability during storage?

Answer:

  • Temperature Control: Store at -20°C under inert gas (Argon) to prevent oxidation of the methylsulfanyl group.
  • Light Sensitivity: Amber vials reduce photodegradation (t₁/₂ increases from 7 to 30 days under dark conditions).
  • Purity Monitoring: Regular HPLC checks detect degradation (e.g., sulfone formation at RT) .

Q. How does this compound compare to analogs in catalytic applications?

Answer: Compared to 8-methylquinoline derivatives, the methylsulfanyl group improves ligand-metal coordination in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, turnover numbers (TON) increase by 40% due to sulfur’s soft Lewis basicity. However, bromine at C5 may sterically hinder bulkier substrates .

Catalytic Application TON (This Compound) TON (5-Bromo-8-methylquinoline)
Suzuki-Miyaura Coupling1,200850
Buchwald-Hartwig Amination980720

Q. What computational methods predict the compound’s pharmacodynamic properties?

Answer:

  • DFT Calculations: Identify charge distribution (e.g., Mulliken charges on Br: +0.34) to predict binding sites.
  • Molecular Dynamics (MD): Simulate lipid bilayer penetration; logP experimental (2.8) vs. computed (2.6) validates models.
  • ADMET Prediction: Software like SwissADME estimates hepatic metabolism (CYP3A4 substrate likelihood: 78%) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for this compound?

Answer: Solubility in DMSO ranges from 45 mM to 72 mM due to:

  • Crystallinity Differences: Amorphous vs. crystalline forms (confirmed via XRD).
  • Hydration State: Anhydrous form is 20% more soluble than monohydrate.
  • Impurity Effects: Residual solvents (e.g., DMF) increase apparent solubility .

Q. How does the methylsulfanyl group’s position affect biological activity compared to other substituents?

Answer:

  • Antimicrobial Activity: Methylsulfanyl at C8 reduces MIC against S. aureus (4 µg/mL) vs. methoxy (32 µg/mL), likely due to enhanced membrane penetration.
  • Toxicity: LD₅₀ in zebrafish is 120 µM (methylsulfanyl) vs. 45 µM (chloro), suggesting lower electrophilicity .

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